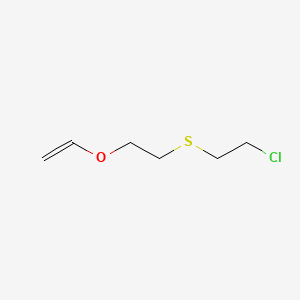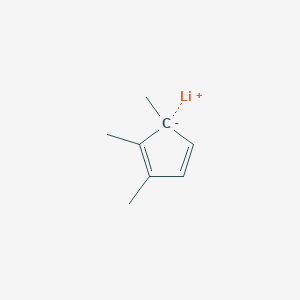
2-(4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide is a heterocyclic compound that features a pyrrole ring with a hydroxy group and an acetamide side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide typically involves the reaction of N-tritylated acrylamide with appropriate reagents to form the pyrrole ring . The reaction conditions often include the use of zinc sulfate (ZnSO4) and lithium hydroxide (LiOH) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The acetamide side chain can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets. For example, it can inhibit aldose reductase, an enzyme involved in the polyol pathway, by binding to its active site and preventing the conversion of glucose to sorbitol . This inhibition can have therapeutic effects, such as reducing complications in diabetic patients.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxamides
- 4,4′-Bis[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenylcarbonylamino]-3,3′-dichlorodiphenylmethane
- tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
2-(4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and participate in various chemical reactions makes it a valuable compound for research and development.
Eigenschaften
| 114012-63-4 | |
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
2-(3-hydroxy-5-oxo-2H-pyrrol-1-yl)acetamide |
InChI |
InChI=1S/C6H8N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h1,9H,2-3H2,(H2,7,10) |
InChI-Schlüssel |
IDNDJLWQSYFWCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC(=O)N1CC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine](/img/structure/B14301668.png)



![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)
![4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B14301718.png)


